molecular formula C16H10BrN5O5 B11703609 N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide

N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide

Cat. No.: B11703609
M. Wt: 432.18 g/mol
InChI Key: ZILFSEALHMKXJZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-{N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a nitroindole moiety, and a hydrazinecarbonyl linkage. Its molecular formula is C15H10BrN5O4, and it has a molecular weight of approximately 404.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-1-{N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Formylation: The 4-bromoaniline is then subjected to formylation to produce N-(4-bromophenyl)formamide.

    Nitroindole Synthesis: Concurrently, the nitroindole moiety is synthesized through nitration and subsequent cyclization of an appropriate precursor.

    Hydrazinecarbonyl Linkage Formation: The final step involves the condensation of the N-(4-bromophenyl)formamide with the nitroindole derivative in the presence of hydrazine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-1-{N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-1-{N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-1-{N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)formamide: A simpler analog lacking the nitroindole moiety.

    N-(4-Nitrophenyl)formamide: Contains a nitro group but lacks the indole structure.

    4-Bromoacetanilide: Similar bromophenyl structure but with an acetamide group instead of the formamide linkage.

Uniqueness

N-(4-Bromophenyl)-1-{N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide is unique due to its combination of bromophenyl, nitroindole, and hydrazinecarbonyl functionalities, which confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C16H10BrN5O5

Molecular Weight

432.18 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]oxamide

InChI

InChI=1S/C16H10BrN5O5/c17-8-1-3-9(4-2-8)18-15(24)16(25)21-20-13-11-7-10(22(26)27)5-6-12(11)19-14(13)23/h1-7,19,23H,(H,18,24)

InChI Key

ZILFSEALHMKXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Br

Origin of Product

United States

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